Product packaging for 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-thioxo-3,7-dihydropur in-6-one(Cat. No.:CAS No. 26001-38-7)

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-thioxo-3,7-dihydropur in-6-one

Cat. No.: B1436560
CAS No.: 26001-38-7
M. Wt: 315.31 g/mol
InChI Key: KZELNMSPWPFAEB-UHFFFAOYSA-N
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Description

8-Thioguanosine (CAS 26001-38-7), with the molecular formula C 10 H 13 N 5 O 5 S and a molecular weight of 315.31 g/mol, is a sulfur-substituted analog of the natural nucleoside guanosine, where the oxygen atom at the C8 position is replaced by sulfur . This structural modification results in a molecule that preferentially adopts the thione tautomeric form in solution, as confirmed by NMR studies, and exhibits pKa values of 1.87 and 7.88, corresponding to NH2 protonation and amide deprotonation, respectively . This compound serves as a critical tool in chemical biology and medicinal research due to its unique photophysical properties and reactivity. The primary research value of 8-Thioguanosine lies in its specialized applications in studying reactive oxygen species (ROS) and its behavior as a photosensitizer. Upon absorption of long-wavelength light, including UV-A, the electronically excited 8-Thioguanosine molecule efficiently generates reactive species, including singlet oxygen (1O 2 ), through a Type II photooxidation process . An unexpected and crucial finding is that its photooxidation leads to desulfurization, forming guanosine as the major photoproduct, rather than the typical sulfinic or sulfonic acids . This unique converging pathway under both oxidative and reductive conditions makes it an excellent model compound for investigating oxidative damage to nucleosides and the mechanisms of thione-containing biomolecules . Researchers utilize 8-Thioguanosine in diverse fields. In oncology and virology research, thione-containing nucleobase analogs are investigated for their therapeutic potential . In biophysics and supramolecular chemistry, the C8-thio substitution forces the nucleobase into a syn conformation, which can promote the formation of G-quartet structures and is relevant for designing novel biomaterials . Its strong absorption band (λ max = 284 nm, ε max = 18,700 M -1 ·cm -1 ) and photosensitivity also make it a candidate for developing photoactivatable probes for studying DNA-protein interactions . Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O5S B1436560 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-thioxo-3,7-dihydropur in-6-one CAS No. 26001-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZELNMSPWPFAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948906
Record name 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26001-38-7
Record name NSC79216
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies of 8 Thioguanosine

Methodologies for the Synthesis of 8-Thioguanosine

The synthesis of 8-thioguanosine has evolved from classical methods to more refined and efficient routes, aiming for higher yields and purity.

Development of Improved and Efficient Synthetic Routes

To address the limitations of classical methods, researchers have focused on developing more streamlined and efficient synthetic routes. One improved method involves the direct thiation of guanosine (B1672433) derivatives. While direct thiation at the C8 position can be challenging, specific reagents and conditions have been developed to facilitate this transformation.

More recent advancements include the use of heterocyclic ketene (B1206846) dithioacetals as versatile intermediates. These compounds can react with various nucleophiles to construct the desired purine (B94841) analogue framework, offering a novel and convenient method for the synthesis of sulfanylpurine and thioguanine analogues. This approach allows for regiospecific synthesis and has the potential for creating a diverse library of related compounds.

Synthesis of 8-Thioguanosine Analogues and Derivatives for Research Applications

The strategic derivatization of 8-thioguanosine is essential for a wide range of research applications, from developing new therapeutic agents to creating molecular tools for biological studies.

Phosphorylated and Prodrug Derivatives of 8-Thioguanosine

Phosphorylation of 8-thioguanosine is a key strategy to produce its biologically active forms. Like its parent compound, thioguanine, 8-thioguanosine can be metabolized intracellularly to its corresponding monophosphate, diphosphate (B83284), and triphosphate derivatives (8-thioGMP, 8-thioGDP, and 8-thioGTP). medkoo.comdrugbank.com These phosphorylated forms can be incorporated into DNA and RNA, leading to cytotoxic effects. medkoo.com

The development of prodrugs is another critical area of research aimed at improving the therapeutic index of thiopurine compounds. ashpublications.orgtandfonline.com Prodrugs are inactive or less active molecules that are converted into the active drug within the body. For 6-thioguanosine (B559654), various monophosphate prodrugs have been synthesized to bypass the initial phosphorylation step, which can be a point of drug resistance. acs.orgnih.gov These strategies often involve masking the phosphate (B84403) group with moieties that are cleaved by intracellular enzymes. acs.org Similar approaches could be applied to 8-thioguanosine to enhance its delivery and efficacy. For instance, robust synthetic routes have been developed for 6-thioguanosine derivatives with 5′-O-monophosphate prodrug patterns, such as 4-acetyloxybenzyl- and cycloSaligenyl-derivatized prodrugs. acs.org

Design and Synthesis of 8-Thioguanosine-Based Fluorescent Probes and Capture Molecules

To investigate the biological roles and interactions of 8-thioguanosine, researchers have designed and synthesized specialized molecular tools.

Fluorescent Probes: Fluorescent probes are instrumental in detecting and quantifying specific molecules within complex biological systems. While specific fluorescent probes for 8-thioguanosine are still an emerging area, the principles for their design can be drawn from probes developed for similar molecules like 8-oxoguanosine. nih.gov These probes often consist of a recognition element that selectively binds to the target molecule and a fluorophore that signals the binding event through a change in its fluorescence properties. rsc.orgmdpi.comthno.org

Capture Molecules: Capture molecules are designed to selectively and covalently bind to their target, enabling its isolation and identification. A notable example is the development of "thioG-grasp" molecules. mdpi.comnih.gov These are 1,3-diazaphenoxazine (G-clamp) derivatives designed to covalently capture 8-thioguanosine. mdpi.comnih.govresearchgate.netresearchgate.net The design involves a linker with a reactive group, such as a chlorine atom, that is displaced by the sulfur atom of 8-thioguanosine through a nucleophilic attack. mdpi.comnih.gov This reaction is facilitated by the formation of multiple hydrogen bonds between the G-clamp scaffold and the 8-thioguanosine molecule. mdpi.com The synthesis of these capture molecules involves conjugating a G-clamp unit with a suitable chloroalkyl urea (B33335) linker. mdpi.comnih.gov

Derivative Type Purpose Example Strategy Key Features
Phosphorylated Derivatives Intracellular activationEnzymatic or chemical phosphorylationMimics natural nucleotide metabolism
Prodrugs Improve delivery and overcome resistanceAttaching cleavable phosphate-masking groupsInactive form converted to active drug in vivo
Fluorescent Probes Detection and imagingConjugation with a fluorophoreSelective binding leads to a fluorescent signal
Capture Molecules Isolation and identification"ThioG-grasp" based on G-clampCovalent binding for target pull-down

Structural Modifications for Enhanced Biological Activity in Preclinical Models

Modifying the structure of 8-thioguanosine is a key strategy to enhance its biological activity and to develop new therapeutic agents. Structural modifications can be made to the purine ring, the ribose sugar, or by attaching various functional groups.

One approach involves introducing substituents at different positions of the purine ring to alter the molecule's electronic properties, solubility, and interaction with biological targets. For example, modifications at the C2 or C6 positions of the purine ring are common strategies in the development of purine analogues. nih.gov

Another strategy is the modification of the ribose moiety. For instance, converting the nucleoside to its 2'-deoxyribosyl analogue can alter its incorporation into DNA versus RNA.

Furthermore, 8-thioguanosine can be incorporated as a functional unit into larger molecules to impart specific biological activities. For example, thioguanine units have been introduced into the pleuromutilin (B8085454) skeleton to create novel antibiotics with potent activity against drug-resistant bacteria. nih.gov While this example uses thioguanine, the principle of using a thio-purine to enhance biological activity is relevant. The introduction of a thioether structure has been shown to be conducive to increasing the antimicrobial activity of some compounds. nih.gov

Thio-substituted Nucleoside Analogs for Photodynamic Therapy Research

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cell death in targeted tissues. Thio-substituted nucleosides, including derivatives of 8-thioguanosine, have emerged as promising photosensitizing agents. open.ac.uk

The introduction of sulfur atoms into the guanosine structure can significantly alter its photophysical properties, leading to enhanced photosensitivity to UVA light and efficient generation of singlet oxygen. nih.gov Researchers have synthesized and studied various acetylated thioguanosine derivatives to improve their solubility in organic solvents for photophysical studies. nih.gov

Key findings in this area include:

2′,3′,5′-tri-O-acetyl-8-thioguanosine (ta8TGuo) and 2′,3′,5′-tri-O-acetyl-6,8-dithioguanosine (taDTGuo) have been investigated for their potential in PDT. researchgate.netrsc.org

These compounds exhibit absorption maxima at longer wavelengths compared to unthiolated guanosine, which is a desirable characteristic for PDT agents. nih.gov

The quantum yields of singlet oxygen generation for these acetylated thioguanosine derivatives have been determined to be significant, indicating their efficiency as photosensitizers. nih.govrsc.org

CompoundKey Photophysical PropertyReference
2′,3′,5′-tri-O-acetyl-8-thioguanosine (ta8TGuo)Efficient singlet oxygen generation upon UVA irradiation. rsc.org
2′,3′,5′-tri-O-acetyl-6,8-dithioguanosine (taDTGuo)High quantum yield of singlet oxygen generation, even in low oxygen environments. researchgate.netrsc.org

These findings suggest that thio-substituted nucleoside analogs, particularly those with dithio modifications, are promising candidates for further development as photosensitizers in photodynamic therapy. researchgate.net

S8-Functionalized 8-Mercaptoguanine Derivatives for Enzyme Inhibition Studies

The strategic functionalization of the sulfur atom at the 8-position of 8-mercaptoguanine (a closely related compound to 8-thioguanosine, differing in the sugar moiety) has led to the development of potent enzyme inhibitors. tandfonline.com This approach allows for the exploration of the chemical space around the 8-mercaptoguanine scaffold to target specific enzymes involved in disease pathways.

A significant focus of this research has been the inhibition of enzymes in the folate biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. tandfonline.comnih.gov The enzyme dihydroneopterin aldolase (B8822740) (DHNA), encoded by the folB gene, is essential for the survival of the bacillus and is absent in humans, making it an attractive drug target. tandfonline.comfigshare.com

Researchers have synthesized series of S8-functionalized 8-mercaptoguanine derivatives and evaluated their inhibitory activity against the M. tuberculosis FolB protein (MtFolB). tandfonline.comnih.gov These studies have yielded several compounds with significant inhibitory potential.

Detailed Research Findings on MtFolB Inhibition:

A study involving the synthesis of 19 S8-functionalized 8-mercaptoguanine derivatives revealed compounds with IC₅₀ values in the submicromolar range against MtFolB. nih.gov The inhibitory activity was found to be dependent on the nature of the substituent attached to the sulfur atom.

Compound IDSubstituent at S8IC₅₀ against MtFolB (µM)Reference
8-MG (1) -H0.3 nih.gov
2a Benzyl7.1 nih.gov
3a N-(4-(piperidin-1-yl)phenyl)acetamideData not specified tandfonline.com
3d N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamideData not specified tandfonline.com
3e Not specified in provided contextExhibited antimycobacterial activity tandfonline.com

This table is populated with available data from the provided search context. "Data not specified" indicates that the specific IC₅₀ value was not present in the referenced snippets.

The parent compound, 8-mercaptoguanine (8-MG), itself showed potent inhibition of MtFolB. nih.gov The derivatization with different chemical moieties at the S8 position has been a key strategy to modulate the inhibitory activity and explore the structure-activity relationship (SAR) for this class of inhibitors. tandfonline.com These findings underscore the potential of S8-functionalized 8-mercaptoguanine derivatives as a basis for the development of novel anti-tuberculosis agents. tandfonline.comfigshare.com

Molecular and Cellular Pharmacology of 8 Thioguanosine

Intracellular Metabolism and Enzymatic Activation Pathways

The pharmacological activity of thioguanine, a purine (B94841) analogue, is dependent on its intracellular conversion into active metabolites. This biotransformation involves a series of enzymatic steps, beginning with cellular uptake and culminating in the formation of thioguanine nucleotides that can be incorporated into nucleic acids.

Uptake and Transport Mechanisms in Cellular Systems

The movement of thioguanine across cell membranes is the initial step required for its pharmacological effect. Cells utilize several transport mechanisms to internalize nutrients and other molecules, including passive diffusion and active transport. ramsadaycollege.combyjus.com Passive transport moves substances down their concentration gradient without energy expenditure, while active transport requires energy, typically from adenosine (B11128) triphosphate (ATP), to move substances against their concentration gradient. byjus.compressbooks.publibretexts.org

The uptake of thiopurine analogues like thioguanine involves specialized transport proteins embedded in the cell membrane. ramsadaycollege.com Research has identified specific transporters, such as those encoded by the SLC29A1 gene, as being significantly associated with the intracellular accumulation of thioguanine nucleotides. nih.gov Inhibition of the SLC29A1 transporter has been shown to cause a notable reduction in the formation of these active metabolites in acute lymphoblastic leukemia (ALL) cells. nih.gov Cellular uptake can also occur through endocytosis, a process where the cell membrane engulfs substances to form vesicles. numberanalytics.com

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Monophosphate Formation

Once inside the cell, thioguanine undergoes its first and most critical activation step, which is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). genecards.orgwikipedia.orguniprot.org Thioguanine, being an analogue of the natural purine bases guanine (B1146940) and hypoxanthine, competes with them for HGPRT. ncats.iodrugbank.comhmdb.ca This enzyme facilitates a salvage pathway for purines, converting the bases into their respective monophosphate nucleotides. wikipedia.orgnih.gov

HGPRT catalyzes the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to thioguanine, resulting in the formation of 6-thioguanosine (B559654) monophosphate (TGMP), also referred to as 6-thioguanylic acid. drugbank.comhmdb.casmpdb.cawikipedia.orgfda.gov This conversion is a pivotal event, as TGMP is the initial active metabolite from which other cytotoxic derivatives are formed. wikipedia.orgpatsnap.com High intracellular concentrations of TGMP can be achieved at therapeutic doses. ncats.iodrugbank.comhmdb.ca

EnzymeAbbreviationFunction in Thioguanine Activation
Hypoxanthine-Guanine PhosphoribosyltransferaseHGPRTConverts thioguanine into 6-thioguanosine monophosphate (TGMP) by adding a phosphoribosyl group from PRPP. genecards.orgwikipedia.orghmdb.canih.govsmpdb.cawikipedia.org
Inosine (B1671953) Monophosphate DehydrogenaseIMPDHInvolved in the multi-step conversion of mercaptopurine to TGMP. nih.govresearchgate.net
Guanosine (B1672433) Monophosphate SynthetaseGMPSWorks in conjunction with IMPDH in the pathway from mercaptopurine to TGMP. nih.govresearchgate.net

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Nucleosides (TGDP, TGTP, TdGTP)

Following its formation, TGMP is further metabolized by cellular kinases into its corresponding di- and triphosphate forms. drugbank.comwikipedia.orgfda.gov These phosphorylation steps are carried out by the same enzymes that process natural guanine nucleotides. drugbank.comfda.gov TGMP is first converted to thioguanosine diphosphate (TGDP) and subsequently to thioguanosine triphosphate (TGTP). smpdb.cawikipedia.orgpatsnap.comcaymanchem.com

The enzyme nucleoside diphosphate kinase (NDPK) has been identified as responsible for catalyzing the conversion of TGDP to TGTP. pharmgkb.org In addition to the ribonucleotide forms, deoxyribosyl analogues are also produced. wikipedia.orgfda.gov The enzyme ribonucleotide reductase can convert the diphosphate nucleosides into their deoxy-forms, which are then phosphorylated to create deoxy-thioguanosine triphosphate (TdGTP or thio-dGTP). smpdb.cawikipedia.orgresearchgate.net These triphosphate metabolites, TGTP and TdGTP, are the ultimate active forms responsible for the compound's effects. smpdb.cacaymanchem.com

MetaboliteAbbreviationFormation Pathway
Thioguanosine DiphosphateTGDPPhosphorylation of TGMP by cellular kinases. drugbank.comwikipedia.orgpatsnap.com
Thioguanosine TriphosphateTGTPPhosphorylation of TGDP, catalyzed by enzymes including nucleoside diphosphate kinase (NDPK). smpdb.capatsnap.compharmgkb.org
Deoxy-thioguanosine TriphosphateTdGTPConversion of diphosphate nucleosides to deoxy-forms by ribonucleotide reductase, followed by phosphorylation. smpdb.cawikipedia.org

Catabolic Pathways and Inactive Metabolite Formation in Cellular Contexts

Concurrent with the anabolic activation pathways, thioguanine and its metabolites are also subject to catabolism, which leads to the formation of inactive compounds. hres.ca There are two primary catabolic routes. hres.caknmp.nl

One major pathway involves methylation by the enzyme thiopurine S-methyltransferase (TPMT). hres.caknmp.nl TPMT can methylate thioguanine directly to form 2-amino-6-methylthiopurine or act on TGMP to produce 6-methyl-TGMP; both methylated products are considered inactive. wikipedia.orghres.caresearchgate.net

A second pathway involves deamination by guanine deaminase, which converts thioguanine into 6-thioxanthine (B131520). wikipedia.orghres.caknmp.nl This metabolite has negligible therapeutic activity. fda.govhres.ca 6-thioxanthine can be further oxidized by xanthine (B1682287) oxidase (XO) to form the final inactive product, 6-thiouric acid. hres.caknmp.nlresearchgate.net Additionally, aldehyde oxidase (AO) can convert thioguanine to 8-hydroxythioguanine. researchgate.net

EnzymeMetabolite(s) ProducedActivity Status of Metabolite
Thiopurine S-methyltransferase2-amino-6-methylthiopurine, 6-methyl-TGMPInactive wikipedia.orghres.caresearchgate.net
Guanine Deaminase6-ThioxanthineInactive fda.govhres.caknmp.nl
Xanthine Oxidase (XO)6-Thiouric Acid (from 6-thioxanthine)Inactive hres.caknmp.nlresearchgate.net
Aldehyde Oxidase (AO)8-HydroxythioguanineInactive Metabolite researchgate.net

Molecular Mechanisms of Action of 8-Thioguanosine Metabolites

The cytotoxic effects of thioguanine are primarily exerted through the actions of its triphosphate metabolites, TGTP and TdGTP. These active nucleotides interfere with normal cellular processes by acting as fraudulent building blocks for nucleic acids.

Incorporation into Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

A primary mechanism of action for thioguanine is the incorporation of its metabolites into DNA and RNA. ncats.iodrugbank.comhmdb.capatsnap.com The deoxyribonucleotide metabolite, TdGTP, is incorporated into the DNA strand during the S-phase of the cell cycle. ncats.iodrugbank.comwikipedia.org Similarly, the ribonucleotide metabolite, TGTP, is incorporated into RNA chains via phosphodiester linkages. drugbank.comsmpdb.cafda.gov

Nucleic AcidIncorporated MetaboliteConsequence of Incorporation
Deoxyribonucleic AcidTdGTPForms fraudulent base pairs, triggers mismatch repair, causes DNA strand breaks, and induces apoptosis. patsnap.comimmunogenetics.nlnih.gov
Ribonucleic AcidTGTPDisrupts RNA synthesis and function, leading to impaired protein synthesis and cellular metabolism. drugbank.compatsnap.com
Disruption of RNA Synthesis and Function

The presence of thiopurine analogs in RNA can alter its structure and processing. While the specific consequences of 8-thio-GTP incorporation are an area of ongoing research, studies with related analogs provide insights. For instance, the incorporation of photocrosslinking ATP analogs with modifications at the 8-position of the purine ring has been shown to be possible, allowing for the probing of RNA-protein interactions. nih.gov This suggests that modifications at this position are tolerated by RNA polymerase, supporting the feasibility of 8-thio-GTP incorporation. The presence of such an analog within an RNA transcript can affect its secondary structure and its interactions with RNA-binding proteins, which are crucial for processes like splicing, transport, and translation.

Inhibition of De Novo Purine Biosynthesis Pathways

A second major mechanism of action for 8-thioguanosine metabolites is the disruption of de novo purine biosynthesis. patsnap.comtandfonline.com This occurs through the inhibition of key enzymes in the pathway, leading to a depletion of the cellular pool of guanine nucleotides necessary for DNA and RNA synthesis. patsnap.comresearchgate.net

The de novo synthesis of purines is a critical pathway for rapidly proliferating cells. A key regulatory enzyme in this pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase), which catalyzes the first committed step. researchgate.netnih.gov Thiopurine monophosphate metabolites, including 6-thioguanosine monophosphate (6-thio-GMP), act as pseudofeedback inhibitors of this enzyme. ncats.ionih.gov By mimicking the natural feedback regulators (purine ribonucleotides), 6-thio-GMP effectively inhibits ATase activity. nih.govresearchgate.net This inhibition blocks the entire de novo purine synthesis pathway, reducing the availability of purine nucleotides for the cell. patsnap.comhaematologica.org Studies have shown that the nucleoside-5'-monophosphate derivatives of thiopurines are potent inhibitors of amidophosphoribosyltransferase. nih.gov

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). ncats.ioresearchgate.net The thiopurine metabolite 6-thioinosine 5'-monophosphate (TIMP), which can be formed from 6-mercaptopurine (B1684380), and potentially from 8-thioguanosine through metabolic interconversion, is a known inhibitor of IMPDH. researchgate.netplos.org Furthermore, 6-thioguanosine itself has been shown to decrease the basal activity of IMPDH in leukemia cells. tandfonline.comtandfonline.com By competing with the natural substrate IMP, these thiopurine metabolites inhibit the production of XMP and, consequently, GMP, GDP, and GTP. ncats.iobiorxiv.org This depletion of the guanine nucleotide pool suppresses DNA and RNA synthesis, thereby inhibiting cell proliferation. researchgate.net The inhibition of IMPDH is a key component of the cytotoxic and immunosuppressive effects of thiopurines. tandfonline.comnih.govcornell.edu

Table 2: Inhibition of Purine Biosynthesis Enzymes by Thioguanosine Metabolites

Enzyme Inhibitory Metabolite(s) Mechanism of Inhibition References
Amidophosphoribosyltransferase (ATase) 6-thio-GMP Pseudofeedback inhibition ncats.ionih.gov
Inosine Monophosphate Dehydrogenase (IMPDH) 6-thio-IMP, 6-thioguanosine Competitive inhibition researchgate.nettandfonline.comncats.iotandfonline.com
Pseudofeedback Inhibition of Amidophosphoribosyltransferase

Modulation of Signal Transduction Pathways

Beyond its effects on nucleic acid and purine metabolism, 8-thioguanosine, through its metabolite 6-thio-GTP, can directly interfere with intracellular signaling pathways, most notably those regulated by small GTPases.

The small GTPase Rac1 is a key regulator of numerous cellular processes, including cytoskeletal organization, cell proliferation, and inflammatory responses. uva.nlconicet.gov.ar It cycles between an active GTP-bound state and an inactive GDP-bound state. aai.org The active metabolite of 8-thioguanosine, 6-thio-GTP, has been shown to specifically inhibit the activation of Rac1. uva.nlaai.orgnih.gov It is proposed that 6-thio-GTP binds to Rac1, preventing the exchange of GDP for GTP, thereby locking Rac1 in an inactive state. conicet.gov.ar This inhibition appears to be specific to Rac1 (and Rac2), with little to no effect on other related GTPases like RhoA and Cdc42. uva.nl

The inhibition of Rac1 has significant downstream consequences. In endothelial cells, 6-thio-GTP-mediated Rac1 inhibition leads to a reduction in TNF-α-induced signaling through the JNK pathway and decreased activation of transcription factors such as c-Jun and NF-κB. aai.orgnih.gov This results in reduced expression of proinflammatory cytokines and adhesion molecules like VCAM-1. aai.org Consequently, leukocyte adhesion and transmigration are inhibited. aai.orgnih.gov In T-lymphocytes, Rac1 inhibition by 6-thio-GTP can trigger apoptosis. researchgate.netirjournal.org This modulation of Rac1 signaling is considered an important component of the immunosuppressive and anti-inflammatory effects of thiopurines. uva.nlresearchgate.netnih.gov

Table 3: Downstream Effects of Rac1 Inhibition by 6-Thio-GTP

Cellular Context Downstream Effect Consequence References
Endothelial Cells Inhibition of TNF-α-induced JNK signaling Reduced expression of proinflammatory cytokines and VCAM-1 aai.orgnih.gov
Endothelial Cells Reduced activation of NF-κB and c-Jun Decreased inflammatory response aai.orgnih.gov
Endothelial Cells Reduced formation of membrane protrusions Inhibition of leukocyte transmigration aai.orgnih.gov
T-Lymphocytes Inhibition of pSTAT3 Induction of apoptosis researchgate.net
Monocytes/Macrophages Inhibition of peptidoglycan-induced anti-apoptotic signals Promotion of macrophage apoptosis nih.gov
Impact on PI3K-AKT Pathway and DNA Methylation in Cellular Models

Research specifically detailing the impact of 8-Thioguanosine on the PI3K-AKT pathway and DNA methylation in cellular models is not extensively available in the public domain. While the related compound 6-thioguanine (B1684491) (6-TG) has been shown to suppress the PI3K-AKT pathway by downregulating the DNA methylation of PTEN, and to induce apoptosis through the activation of downstream elements like TSC1 and reduced methylation of genes such as DAXX, TNF, FADD, and CASP8, direct evidence for 8-Thioguanosine's involvement in these specific mechanisms is lacking. nih.govnih.gov The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular functions, including cell cycle, survival, and growth, and its constitutive activation is a frequent event in human cancers. oncotarget.com Similarly, DNA methylation is a fundamental epigenetic mechanism that can lead to the repression of gene expression when it occurs in promoter regions. amegroups.org

Studies on other thiopurine analogs like 6-thioguanine have demonstrated their ability to act as demethylating agents. For instance, 6-TG has been shown to cause a significant decrease in global DNA methylation and downregulate the DNA methyltransferase 1 (DNMT1) protein in canine malignant lymphoid cells. nih.gov However, it is crucial to note that these findings pertain to 6-thioguanine and cannot be directly extrapolated to 8-Thioguanosine without specific experimental validation.

Cellular Biological Effects in Preclinical Research Models

Cell Cycle Progression Modulation

Specific studies on the modulation of cell cycle progression by 8-Thioguanosine are limited. However, research on related thiopurines provides some context. For example, 6-thioguanine has been observed to induce G2/M cell cycle arrest in high-grade serous ovarian carcinoma cells. nih.gov In other models, such as human submaxillary carcinoma cells, 6-thioguanine treatment led to a decrease in G1 phase cells and an increase in the subG1 and S phase populations, which was associated with the suppression of cyclin D1. frontiersin.org Furthermore, in HeLa cells, inhibition of Casein Kinase 2 (CK2) following 6-thioguanine-induced DNA damage was found to regulate the cell cycle. aacrjournals.org The related compound 8-oxoguanine (8-oxoG) has been shown to decrease cell cycle progression by causing an arrest at the G1 stage in human diploid lung fibroblasts. nih.gov These findings highlight the potential for thioguanine derivatives to influence cell cycle checkpoints, though direct evidence for 8-Thioguanosine's specific role is needed.

Induction of Apoptosis and Programmed Cell Death Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases. oncotarget.comfrontiersin.org

While direct studies on 8-Thioguanosine are scarce, research on the closely related compound 6-thioguanine indicates that it induces apoptosis. nih.gov The intrinsic pathway appears to be involved, as evidenced by the disruption of mitochondrial function. nih.gov In some cancer cell lines, the cytotoxic effects of 6-thioguanine are primarily mediated by apoptosis, which is dependent on caspase activity. nih.gov The extrinsic pathway, involving caspase-8, has also been implicated as pivotal for apoptosis induction by various cytotoxic drugs in leukemia cell lines. aacrjournals.orgbio-rad-antibodies.com It is important to emphasize that while these mechanisms are established for 6-thioguanine, further research is required to determine if 8-Thioguanosine induces apoptosis through similar or distinct pathways.

Cytotoxicity in Cancer Cell Lines (e.g., leukemia, breast cancer)

The cytotoxic effects of thiopurines have been evaluated in various cancer cell lines.

Leukemia Cell Lines: Thiopurines are known for their use in the treatment of acute lymphoblastic leukemia (ALL). ashpublications.orgnih.gov In vitro studies have demonstrated that thioguanine exhibits potent cytotoxicity against human leukemic cell lines. ashpublications.orgnih.gov For instance, in a comparison with mercaptopurine, thioguanine showed a significantly lower IC50 value in leukemic cells from children with ALL, indicating greater potency. nih.gov

Breast Cancer Cell Lines: The cytotoxic effects of thioguanines have also been explored in breast cancer models. Studies using 6-thioguanine on the MCF-7 breast cancer cell line have demonstrated a dose-dependent cytotoxic effect. innovareacademics.ininnovareacademics.in Nanoparticle-based delivery systems have been shown to enhance the cytotoxicity of 6-thioguanine in these cells. innovareacademics.ininnovareacademics.in However, specific data on the cytotoxic profile of 8-Thioguanosine in breast cancer cell lines is not readily available.

Table of Cytotoxicity Data (Illustrative, based on related compounds)

CompoundCell LineIC50 ValueSource
6-ThioguanineLeukemic cells (ALL)20 µM (Median) nih.gov
6-ThioguanineMCF-7 (Breast Cancer)16.69 µM (48h) innovareacademics.in
8-AzaguanineV79 (Chinese Hamster Lung Fibroblasts)Resistance observed after exposure nih.gov

Note: This table includes data for related compounds due to the lack of specific public data for 8-Thioguanosine.

Immunomodulatory Effects in Research Models

8-Thioguanosine has been noted to possess immunomodulatory effects that have been demonstrated in animal models. biosynth.com Thiopurines, as a class, are used as immunomodulators and immunosuppressants. ashpublications.orgbiosynth.com Their mechanism of action can involve the inhibition of T-cell activation and the induction of apoptosis in activated T-cells. bmj.com For example, 6-thioguanine has been shown to have immunomodulatory effects in murine models of colitis, which can occur independently of T lymphocytes and host metabolism, suggesting a potential role for the gut microbiome in its activity. bmj.com Furthermore, preclinical studies have suggested that exposure to 6-thioguanine may enhance the tumor response to immune checkpoint blockade. mdpi.com While these findings highlight the immunomodulatory potential of the thioguanine family, specific research delineating the precise immunomodulatory mechanisms of 8-Thioguanosine in various research models is needed.

Enzymatic Interactions and Metabolic Determinants of 8 Thioguanosine Activity

Role of Thiopurine S-Methyltransferase (TPMT) in Metabolism and Effect Modulation

Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs, including thioguanine. medlineplus.govnih.govarkansasbluecross.com TPMT catalyzes the S-methylation of thiopurines, a process that inactivates these compounds and facilitates their excretion. medlineplus.gov This enzymatic action is a key determinant of the balance between the formation of active cytotoxic metabolites, known as thioguanine nucleotides (TGNs), and inactive methylated byproducts. wikipedia.orgnih.gov

Genetic variations within the TPMT gene can lead to significant differences in enzyme activity among individuals. nih.govnih.gov These polymorphisms result in a trimodal distribution of TPMT activity in the population, with the majority having normal (high) activity, a subset having intermediate activity, and a small percentage exhibiting low or no activity. arkansasbluecross.combmj.com Individuals with reduced or absent TPMT activity are unable to effectively metabolize thiopurines, leading to the accumulation of high levels of TGNs. nih.govnih.govccjm.org This accumulation can result in severe, life-threatening bone marrow suppression (myelosuppression). nih.govnih.gov

The TPMT gene is highly polymorphic, with numerous variant alleles identified. nih.govnih.gov The wild-type allele, designated as TPMT1*, is associated with normal enzyme function. nih.govnih.gov Conversely, individuals homozygous for nonfunctional TPMT alleles experience profound myelosuppression when treated with standard doses of thiopurines. nih.gov Those who are heterozygous, carrying one functional and one nonfunctional allele, have intermediate TPMT activity and may also be at an increased risk of toxicity. nih.gov The frequency of these variant alleles varies across different ethnic populations. nih.govnih.gov

Table 1: TPMT Phenotypes and Associated Risk of Thiopurine-Induced Myelosuppression

TPMT PhenotypeGenotypeApproximate Frequency in PopulationRisk of Myelosuppression with Standard Thiopurine Doses
Normal MetabolizerTwo functional alleles (e.g., 1/1)~86–97%Lower risk
Intermediate MetabolizerOne functional and one non-functional allele~3–14%Increased risk of moderate to severe myelosuppression
Poor MetabolizerTwo non-functional alleles~0.3%High risk of life-threatening myelosuppression

Data sourced from multiple references. nih.govarkansasbluecross.combmj.com

Impact of NUDIX Hydrolase 15 (NUDT15) on 8-Thioguanosine Metabolite Levels

NUDIX Hydrolase 15 (NUDT15), also known as a Nudix hydrolase, plays a crucial role in the metabolism of thiopurine active metabolites. arkansasbluecross.comfrontiersin.org This enzyme functions by dephosphorylating the active thioguanine triphosphates (TGTP and dGTP) back to their less toxic monophosphate forms (TGMP). frontiersin.organnlabmed.orgrprdx.com This action prevents the excessive incorporation of these cytotoxic metabolites into DNA and RNA, thereby mitigating their toxic effects. irjournal.orgoncotarget.com

Genetic variants in the NUDT15 gene can significantly impair its enzymatic activity, leading to an accumulation of active thiopurine nucleotides and an increased risk of severe myelosuppression. nih.govfrontiersin.orgirjournal.org The NUDT15 R139C variant (rs116855232), for instance, results in an unstable protein with reduced catalytic function. frontiersin.orgirjournal.org Individuals homozygous for this variant are particularly susceptible to thiopurine-induced toxicity. arkansasbluecross.com

The prevalence of NUDT15 variant alleles shows considerable variation across different ethnic populations, being more common in individuals of East Asian and Hispanic descent compared to those of European or African ancestry. frontiersin.orgoncotarget.com This genetic difference contributes to the observed variability in thiopurine tolerance among different populations. oncotarget.com Studies have shown a strong correlation between NUDT15 genotype and the levels of thioguanine incorporated into DNA. annlabmed.org Patients with NUDT15 variants exhibit significantly higher ratios of DNA-incorporated thioguanine to red blood cell thioguanine nucleotides, confirming the enzyme's role in preventing the integration of thiopurine metabolites into the genetic material. annlabmed.org

Table 2: NUDT15 Genotype and Thiopurine Metabolism

NUDT15 GenotypeEffect on Enzyme ActivityImpact on Thiopurine Metabolites
Wild-typeNormal activityEfficient conversion of TGTP/dGTP to TGMP
Heterozygous variantIntermediate activityReduced conversion, leading to higher levels of active triphosphates
Homozygous variantLow to no activitySignificant accumulation of TGTP/dGTP, leading to increased DNA incorporation and toxicity

Information compiled from various sources. arkansasbluecross.comfrontiersin.organnlabmed.orgirjournal.orgoncotarget.com

Interactions with Other Enzymes in Purine (B94841) Salvage and Metabolism

The metabolic activation of thiopurines, including 8-thioguanosine's precursor thioguanine, is heavily reliant on the purine salvage pathway. nih.govfrontiersin.org This pathway recycles purine bases into their respective nucleotides. youtube.com A key enzyme in this process is hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts thioguanine directly into its active monophosphate form, 6-thioguanosine (B559654) monophosphate (TGMP). researchgate.netdrugbank.comsmpdb.ca This is a critical step, as TGMP is the precursor to the cytotoxic di- and triphosphate nucleotides. drugbank.com

Once formed, TGMP can interfere with several enzymatic steps in the de novo purine synthesis pathway. It acts as a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in this pathway. drugbank.comfda.gov Furthermore, TGMP competitively inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is responsible for the conversion of inosinic acid (IMP) to xanthylic acid (XMP), a precursor for guanine (B1146940) nucleotides. drugbank.comfpnotebook.com This inhibition disrupts the normal synthesis of guanine nucleotides.

Other enzymes involved in the further metabolism of thioguanine include:

Guanine deaminase: This enzyme can deaminate thioguanine to 6-thioxanthine (B131520), which has minimal antineoplastic activity. wikipedia.org

Xanthine (B1682287) oxidase: This enzyme further oxidizes 6-thioxanthine to thiouric acid. wikipedia.org

Aldehyde oxidase: In some cases, particularly with continuous intravenous infusion, thioguanine can be metabolized to 8-hydroxy-thioguanine by aldehyde oxidase. nih.gov

The interplay between these enzymes—activation by HPRT and subsequent kinases, and inactivation or alternative metabolism by TPMT, NUDT15, guanine deaminase, and xanthine oxidase—ultimately dictates the concentration of active thioguanine nucleotides within the cell and, consequently, the biological effects of 8-thioguanosine.

Targeted Inhibition of Specific Enzymes by 8-Thioguanine Derivatives (e.g., Mycobacterium tuberculosis Dihydroneopterin Aldolase)

Derivatives of 8-thioguanine have been investigated as inhibitors of specific enzymes, highlighting their potential for targeted therapeutic applications beyond their role as antimetabolites. One such target is the dihydroneopterin aldolase (B8822740) (DHNA) from Mycobacterium tuberculosis, an enzyme also known as FolB. figshare.comresearchgate.netnih.gov This enzyme is essential for the folate biosynthesis pathway in the bacterium, making it an attractive target for the development of new anti-tuberculosis drugs. nih.govnih.gov

Research has shown that 8-mercaptoguanine (8-MG), a related compound, and its S8-functionalized derivatives can act as potent inhibitors of M. tuberculosis DHNA. figshare.comresearchgate.netnih.gov These compounds have demonstrated inhibitory activity in the submicromolar range. figshare.comnih.gov The crystallographic structure of the M. tuberculosis DHNA enzyme complexed with 8-mercaptoguanine has been elucidated, providing a detailed understanding of the molecular interactions between the inhibitor and the enzyme's active site. figshare.comresearchgate.net

Furthermore, 8-thioguanine derivatives have also been identified as inhibitors of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), another essential enzyme in the microbial folate biosynthetic pathway. nih.govresearchgate.net Structural analyses have revealed that these compounds can bind to the pterin-binding pocket of HPPK, and in some cases, induce a cryptic binding pocket, offering opportunities for the design of more potent and selective inhibitors. nih.gov These findings underscore the versatility of the 8-thioguanine scaffold in the development of targeted enzyme inhibitors.

Reactivity and Biophysical Studies of 8 Thioguanosine

Photochemistry of 8-Thioguanosine

The photochemical properties of 8-Thioguanosine are of significant interest, as its thione-containing structure can initiate various photochemical transformations upon excitation. researchgate.netmdpi.com

Upon excitation with light, particularly in the UVA range, 8-Thioguanosine demonstrates photosensitizing capabilities. mdpi.commdpi.com The electronically excited 8-thioG molecule can transfer energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). nih.govrsc.org This process is a key feature of its photooxidation mechanism. nih.govmdpi.com Extensive studies, including steady-state photooxidation experiments, have confirmed that singlet oxygen is a crucial intermediate in the photochemical transformations of 8-thioG. researchgate.netcolab.wsnih.gov The generation of ¹O₂ can lead to the oxidation of other biological molecules, such as DNA bases and proteins. mdpi.com Interestingly, the photooxidation of 8-thioG by singlet oxygen leads to an unexpected desulfurization reaction, yielding guanosine (B1672433) as a primary product rather than the typical oxidized sulfur derivatives like sulfinic or sulfonic acids. researchgate.netosti.govrsc.org The formation of guanosine through reactions sensitized by dyes further supports the involvement of singlet oxygen in the direct photooxidation pathway of 8-thioG. nih.gov

Laser flash photolysis has been an essential technique for characterizing the transient species and excited state dynamics of 8-Thioguanosine. researchgate.netnih.gov Upon laser excitation (e.g., at 266 nm) in an argon-saturated aqueous solution, a transient absorption spectrum is observed, which is attributed to the formation of the lowest energy excited triplet state (T₁) of 8-thioG. nih.gov This T₁ state displays a broad absorption extending from approximately 330 to 750 nm. nih.gov The characterization of this triplet state is vital because it is the precursor to singlet oxygen generation through energy transfer to molecular oxygen. nih.govnih.gov Studies on acetylated 8-thioguanosine derivatives have helped to quantify the properties of this triplet state, including its quantum yield of intersystem crossing (ΦISC), intrinsic decay rate constant (k₀), and quenching rate constant by oxygen (kₒ). rsc.org

Table 1: Photophysical Properties of the Triplet Excited State of an 8-Thioguanosine Derivative Data based on studies of 2′,3′,5′-tri-O-acetyl-8-thioguanosine (ta8TGuo) in acetonitrile.

ParameterDescriptionValueCitation
ΦISCQuantum Yield of Intersystem Crossing0.41 rsc.org
k₀ (s-1)Intrinsic Decay Rate Constant1.5 x 105 rsc.org
kq (M-1s-1)Quenching Rate Constant by 3O22.0 x 109 rsc.org
ΦΔQuantum Yield of 1O2 Generation (Air-Saturated)0.31 rsc.org

Photooxidation Mechanisms and Singlet Oxygen Generation

Redox Chemistry and Interactions with Reactive Oxygen Species (ROS) and Free Radicals

A detailed understanding of the reactivity of 8-Thioguanosine with reactive oxygen species (ROS) and free radicals is crucial for understanding its biological activity. researchgate.netcolab.wsnih.gov The compound exhibits complex redox behavior, participating in both oxidative and reductive pathways. researchgate.netnih.gov Its interaction with ROS, such as singlet oxygen generated photochemically, drives its oxidative chemistry. osti.govrsc.org Furthermore, studies using γ-radiolysis to generate a spectrum of reactive species have shown that 8-thioG's fate is highly dependent on the specific radicals present, with oxidant species like HO• radicals potentially leading to the regeneration of the parent compound. researchgate.netnih.gov

A remarkable feature of 8-Thioguanosine's oxidative chemistry is its desulfurization to form guanosine, which is formally a reduced product. researchgate.netnih.gov This transformation is unexpected because the oxidation of thiocarbonyl compounds typically yields oxygenated sulfur species. researchgate.net The photooxidation of 8-thioG by singlet oxygen results in the formation of guanosine. osti.govrsc.org A key intermediate in this oxidative desulfurization pathway is the corresponding disulfide, 8,8´-dithio-bis-guanosine (referred to as 8-disulfideG). osti.govrsc.org This disulfide has been isolated and characterized, confirming its role as an intermediate. osti.govrsc.orgosti.gov Further oxidation of the disulfide or 8-thioG itself with stronger oxidizing agents like excess hydrogen peroxide can also lead to guanosine, with C8-sulfinates identified as other potential intermediates in this biologically relevant pathway. rsc.org

Table 2: Key Species in the Oxidative Desulfurization of 8-Thioguanosine

CompoundRole in PathwayCitation
8-ThioguanosineStarting Reactant osti.govrsc.org
8-disulfideGKey Intermediate osti.govrsc.org
C8-sulfinatesPotential Intermediates rsc.org
GuanosineFinal Product researchgate.netnih.govosti.gov

Supramolecular Assembly and Hydrogel Formation from 8-Thioguanosine Derivatives

Derivatives of 8-Thioguanosine are capable of forming complex, functional supramolecular structures. colab.ws Specifically, the disulfide formed from the oxidation of 8-thioG acts as a potent low-molecular-weight gelator, or "supergelator". osti.govrsc.org This disulfide molecule can self-assemble in water at low millimolar concentrations to form hydrogels, which are soft materials composed mostly of water trapped within a nanoscale network. osti.govnih.gov The formation of these "G-gels" is driven by the assembly of the guanosine moieties into G-quartets, which are planar macrocycles formed by hydrogen bonds. osti.gov These G-quartets then stack into nanofibers that entangle to create the gel matrix. osti.gov The substitution at the C8 position of the guanine (B1146940) base enforces a syn conformation, which facilitates the formation of G-quartets and inhibits competing ribbon-like structures. osti.gov A key feature of these hydrogels is their redox-responsive nature; they can be disassembled by either reduction or oxidation of the disulfide bond, which breaks apart the gelator molecule. rsc.orgosti.govrsc.org

Tautomeric Equilibrium and Structural Characterization

Like other thiopurines, 8-Thioguanosine can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. researchgate.netmdpi.com Understanding this equilibrium is important for predicting its reactivity. researchgate.net Structural characterization using NMR spectroscopy in DMSO-d₆ shows two distinct broad signals corresponding to NH protons, which exchange upon addition of D₂O. mdpi.com These results, combined with theoretical studies, indicate that the thione form is the favored tautomer in the ground state. researchgate.netmdpi.com X-ray crystal structure analysis provides definitive structural information, revealing that 8-Thioguanosine crystallizes as the N7H, C8 thione tautomer. osti.gov This structure also shows that the glycosidic bond is in the syn conformation. osti.gov

Mechanisms of Cellular Resistance to 8 Thioguanosine

Alterations in Intracellular Metabolism and Active Metabolite Levels

Resistance to 8-thioguanosine is often associated with significant changes in its intracellular metabolism, leading to decreased levels of its active cytotoxic metabolites. After entering the cell, 8-thioguanosine is converted to thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). fda.gov These thioguanine nucleotides (TGNs) are the primary active forms of the drug.

In resistant cells, the intracellular concentration of these active metabolites can be substantially lower than in sensitive cells. For instance, a study on a purine (B94841) analog-resistant variant of Sarcoma 180 found a decreased intracellular concentration of 6-thioguanine (B1684491) mononucleotide. aacrjournals.org This reduction in active metabolite levels can stem from several factors. One key factor is the increased catabolism, or breakdown, of the active nucleotide. aacrjournals.org Research has shown that resistant cells can eliminate thioguanine mononucleotide at a faster rate than sensitive cells. aacrjournals.org

Furthermore, the balance between the anabolic (activation) and catabolic (inactivation) pathways of 8-thioguanosine is crucial. Patients who preferentially metabolize thiopurine drugs to inactive metabolites, such as 6-methylmercaptopurine (B131649) (6-MMPN), rather than the active 6-thioguanine nucleotides (6-TGN), can exhibit resistance. gloshospitals.nhs.uk This "shunting" of metabolism away from the production of active metabolites is a key mechanism of resistance. nih.gov In some cases, this preferential metabolism can lead to disproportionately increased levels of inactive metabolites like 6-MMPN. gloshospitals.nhs.uk

The following table summarizes the key alterations in intracellular metabolism contributing to 8-thioguanosine resistance:

Metabolic Alteration Effect on 8-Thioguanosine Activity References
Decreased intracellular concentration of active thioguanine nucleotides (TGNs)Reduced cytotoxicity aacrjournals.org
Increased catabolism of thioguanine mononucleotideFaster elimination of the active metabolite aacrjournals.org
Preferential metabolism towards inactive metabolites (e.g., 6-MMPN)Lower levels of active 6-TGNs, leading to drug resistance gloshospitals.nhs.uknih.gov

Role of Specific Enzymes (e.g., HGPRT, TPMT, NUDT15) in Resistance Development

Several key enzymes play a pivotal role in the development of resistance to 8-thioguanosine by influencing its metabolism and the accumulation of its active metabolites.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is central to the activation of 8-thioguanosine. HGPRT converts 8-thioguanine into its corresponding ribonucleotide, TGMP, which is the first step in the formation of the cytotoxic TGNs. fda.govbiologists.com A common and well-established mechanism of resistance to thiopurines is the deficiency or complete loss of HGPRT activity. nih.govnih.gov Cells lacking functional HGPRT cannot effectively convert the drug into its active form, thus preventing its lethal incorporation into nucleic acids. biologists.com Studies on various cell lines, including mouse cell mutants, have demonstrated that resistance to thioguanine is often associated with reduced or absent HGPRT activity. biologists.com

Thiopurine S-methyltransferase (TPMT): TPMT is a key catabolic enzyme that inactivates thiopurines by methylating them, leading to the formation of inactive metabolites like methylthioguanine. nih.govwikipedia.org The activity of TPMT is subject to genetic polymorphism, resulting in significant inter-individual variations in drug metabolism. nih.govarkansasbluecross.com Individuals with high TPMT activity can rapidly metabolize thiopurines, leading to lower levels of active TGNs and potentially conferring resistance to the drug. nih.govageb.be Conversely, individuals with low or deficient TPMT activity accumulate high levels of TGNs, increasing the risk of toxicity. nih.govnih.gov Therefore, high TPMT activity can be a significant factor in the development of clinical resistance to 8-thioguanosine. ageb.be

Nudix Hydrolase 15 (NUDT15): NUDT15 is another crucial enzyme involved in thiopurine metabolism and resistance. This enzyme acts as a negative regulator of thiopurine cytotoxicity by hydrolyzing the active thiopurine metabolites, 6-thio-GTP and 6-thio-dGTP, back to their monophosphate forms. irjournal.orgnih.gov This action effectively reduces the pool of active metabolites available for incorporation into RNA and DNA. nih.gov Genetic variants of the NUDT15 gene that result in decreased or loss of enzyme function are strongly associated with increased sensitivity and toxicity to thiopurines. nih.govfrontiersin.orgpharmvar.org Conversely, normal or high NUDT15 activity can contribute to resistance by efficiently dephosphorylating the active metabolites, thereby limiting the drug's efficacy. nih.gov

The table below outlines the roles of these key enzymes in 8-thioguanosine resistance:

Enzyme Function in Thiopurine Metabolism Role in Resistance References
HGPRT Converts 8-thioguanine to its active nucleotide form (TGMP)Deficiency or loss of activity prevents drug activation, leading to resistance. fda.govbiologists.comnih.govnih.gov
TPMT Inactivates thiopurines through methylationHigh enzyme activity leads to rapid drug inactivation and lower levels of active metabolites, causing resistance. nih.govnih.govwikipedia.orgageb.be
NUDT15 Hydrolyzes active thiopurine triphosphates (6-thio-GTP/dGTP) to monophosphatesNormal or high activity reduces the concentration of active metabolites, contributing to resistance. irjournal.orgnih.govfrontiersin.orgpharmvar.org

Modulated Nucleic Acid Incorporation in Resistant Cell Lines

The ultimate cytotoxic effect of 8-thioguanosine is mediated by the incorporation of its active metabolites, primarily thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP), into RNA and DNA, respectively. capes.gov.brportlandpress.com This incorporation disrupts nucleic acid synthesis and function, leading to cell death. mdpi.com Consequently, a key mechanism of resistance involves the modulation of this incorporation process in resistant cell lines.

A direct consequence of the altered intracellular metabolism and reduced levels of active metabolites seen in resistant cells is a decreased rate of thioguanine incorporation into nucleic acids. aacrjournals.org Studies have shown a clear association between lowered acid-soluble thioguanine nucleotide levels in resistant sublines and a diminished rate of incorporation of thioguanine into both RNA and DNA. aacrjournals.org

The process of incorporation itself can be a point of regulation and resistance. For toxicity to be triggered, the incorporated thioguanine, specifically 6-thio-dGMP in DNA, can undergo non-enzymatic methylation, leading to mispairing during DNA replication, which is then recognized by the mismatch repair system, ultimately triggering cell death. mdpi.comacs.org Resistance can arise if this process is disrupted.

Furthermore, the cellular machinery responsible for DNA replication and repair can influence the cytotoxic effects of incorporated thioguanine. For example, the efficiency of DNA polymerases in incorporating dTGTP and extending the DNA chain from a thioguanine-containing terminus can be a factor. mdpi.com While 6-thio-dGTP is readily incorporated, the subsequent steps of DNA metabolism and repair are critical for the drug's cytotoxic action. mdpi.com

The following table summarizes research findings on modulated nucleic acid incorporation in resistant cells:

Cell Line/System Observation Implication for Resistance References
Purine analog-resistant Sarcoma 180Decreased rate of incorporation of thioguanine into nucleic acids.Reduced incorporation of the cytotoxic metabolite leads to cell survival. aacrjournals.org
H.Ep. 2 cellsInhibition of DNA synthesis protects cells from 6-thioguanine toxicity, while inhibition of RNA synthesis does not.Highlights the critical role of DNA incorporation for cytotoxicity, and therefore, its modulation in resistance. capes.gov.brnih.gov
General model of thiopurine actionToxicity is linked to the incorporation of 6-thio-dGTP into the genome, followed by methylation and recognition by the mismatch repair system.Alterations in any step of this pathway, including the initial incorporation, can lead to resistance. mdpi.comacs.org

Advanced Analytical and Research Methodologies for 8 Thioguanosine Studies

Chromatographic Techniques for Compound and Metabolite Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 8-thioguanosine and its metabolites. mdpi.comresearchgate.nettandfonline.comdiva-portal.org Its high resolution and sensitivity allow for the separation, identification, and quantification of these compounds in various matrices, including biological samples.

In studies investigating the photooxidation of 8-thioguanosine, HPLC analysis is essential for monitoring the reaction progress. For instance, upon irradiation, the disappearance of the 8-thioguanosine peak and the emergence of new peaks corresponding to photoproducts like guanosine (B1672433) can be tracked. mdpi.comresearchgate.netresearchgate.net This allows for the calculation of substrate conversion rates and product yields. mdpi.com One study reported an 88.5% conversion of 8-thioguanosine to guanosine after 240 minutes of irradiation, with a chemical yield of 89% based on the reacted substrate. mdpi.com

HPLC methods are often coupled with UV detection, where the distinct absorption spectra of 8-thioguanosine and its metabolites aid in their identification. nih.govopen.ac.uk For example, a method for determining thioguanine and its related substances used a detection wavelength of 248 nm. researchgate.net In another study, the metabolite 8-hydroxy-thioguanine was identified by its co-elution with a standard and its identical UV spectrum, which showed a maximum absorbance at 350 nm. nih.gov

Furthermore, HPLC is integral to the analysis of thiopurine metabolites in clinical settings. Methods have been developed to simultaneously measure multiple metabolites in red blood cells, which is crucial for therapeutic drug monitoring. testcatalog.orgmayocliniclabs.combjournal.organnlabmed.org These methods often involve a sample preparation step, such as protein precipitation and sometimes derivatization, before analysis by HPLC. diva-portal.orgbjournal.org For instance, a dual-column HPLC system has been described for the simultaneous measurement of 6-thioguanine (B1684491) and adenine (B156593) in RNA or DNA, which involves partial purification and oxidation of the sample before chromatographic separation. tandfonline.com

Table 1: HPLC Methods for Thiopurine Analysis

Analyte(s)ColumnMobile PhaseDetectionReference
Thioguanine and related substancesAltima C180.05 mol·L-1 sodium dihydrogen phosphate (B84403) (pH 3.0)UV at 248 nm researchgate.net
6-thioguanine nucleosides and adenine nucleosidesStrong anion-exchange and octadecylsilaneLinear gradient of 2% to 20% methanol (B129727) in 30 mM NH4H2PO4, pH 3.7Fluorescence and UV at 254 nm tandfonline.com
6-mercaptopurine (B1684380), 6-thioguanine nucleotides, 6-methylmercaptopurine (B131649)Radialpack Resolve C18Methanol-water (7.5:92.5, v/v) with 100 mM triethylamineDiode array UV at 342, 322, and 303 nm bjournal.org

Spectroscopic Methods for Structural Elucidation and Reactivity Studies (e.g., NMR, UV-Vis)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable for the structural elucidation and investigation of the reactivity of 8-thioguanosine.

NMR Spectroscopy has been instrumental in defining the tautomeric form and conformation of 8-thioguanosine. mdpi.comnih.gov The ¹H NMR spectrum of 8-thioguanosine in DMSO-d6 shows characteristic signals for amide protons. osti.gov For instance, the N7H and N1H protons appear at δ 12.91 and 11.03 ppm, respectively. osti.gov The disappearance of the N7H peak upon oxidation to its disulfide form provides clear evidence of the reaction. osti.gov Furthermore, solid-state ¹⁵N NMR reveals a significant difference in the chemical shift of N7 between 8-thioguanosine (δ 142) and its disulfide (δ 260), while ¹³C NMR shows a notable change in the C8 chemical shift upon oxidation. osti.gov

UV-Vis Spectroscopy is routinely used to monitor photochemical reactions and characterize the electronic properties of 8-thioguanosine and its derivatives. mdpi.comresearchgate.netresearchgate.net The UV absorption spectrum of 8-thioguanosine in an aqueous solution exhibits an intense absorption band with a maximum at approximately 284 nm. mdpi.com During photooxidation, a decrease in this band and an increase in absorption in the 240–260 nm range are observed, indicating the formation of photoproducts like guanosine. mdpi.comresearchgate.net The absorption maxima of thioguanosine derivatives are generally at longer wavelengths compared to the unthiolated guanosine. nih.gov

Transient absorption spectroscopy, a time-resolved technique, has been used to study the primary photochemical processes of 8-thioguanosine, revealing the formation of triplet states. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for 8-Thioguanosine and Related Compounds

TechniqueCompoundKey FindingsReference
¹H NMR8-ThioguanosineN7H at δ 12.91 ppm, N1H at δ 11.03 ppm in DMSO-d6. osti.gov
¹³C NMR8-ThioguanosineC8 chemical shift at δ 165.7 ppm. osti.gov
UV-Vis8-Thioguanosineλmax ≈ 284 nm in aqueous solution. mdpi.com
UV-Vis8-hydroxy-thioguanineλmax at 350 nm. nih.gov

Quantum Chemical Calculations for Photophysical Properties and Molecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into the electronic structure, photophysical properties, and molecular interactions of 8-thioguanosine and its analogs. nih.govnih.govresearchgate.netacs.orgmdpi.combohrium.comworldscientific.com These computational methods complement experimental findings and help in the rational design of new therapeutic agents.

Theoretical studies have been employed to understand the tautomeric equilibrium of thiopurines. mdpi.commedjchem.com For instance, calculations on 2-mercaptobenzimidazole, which has a similar heterocyclic structure to 8-thioguanosine, indicated that the thione form is more stable. mdpi.com Ab initio quantum chemical calculations have also been used to study the tautomeric rearrangements in 6,8-dithioguanine, a related compound. acs.org

Quantum chemical calculations are particularly valuable in explaining the photophysical properties of thioguanosine derivatives. nih.govnih.gov For example, calculations have shown that the large two-photon absorption cross-section of 2',3',5'-tri-O-acetyl-6,8-dithioguanosine is due to large transition dipole moments and small detuning energy arising from the thiocarbonyl groups. nih.gov The absorption properties of thioguanosine derivatives, including their absorption maxima at longer wavelengths compared to guanosine, have been accurately reproduced by quantum chemical calculations. nih.govlookchem.com

Furthermore, these calculations can predict the conformation of molecules. For the disulfide of 8-thioguanosine, quantum mechanical calculations revealed a favored conformation that facilitates the formation of a G-quartet mesh, which is important for its hydrogel-forming properties. osti.gov The interaction of thioguanine with metallic nanoclusters has also been investigated using DFT to understand its potential as a drug delivery system. dntb.gov.ua

Molecular Docking and Computational Modeling in Enzyme-Ligand Interaction Research

Molecular docking and other computational modeling techniques are powerful tools for investigating the interactions between 8-thioguanosine derivatives and their biological targets, primarily enzymes. medjchem.complos.orgnih.govnih.gov These methods predict the binding poses and affinities of ligands within the active site of a protein, guiding the design of more potent and selective inhibitors.

In the context of drug development, molecular docking has been used to study the binding of 8-mercaptoguanine derivatives to Mycobacterium tuberculosis dihydroneopterin aldolase (B8822740) (FolB), an essential enzyme for the bacterium's survival. nih.gov These studies help to rationalize the observed inhibitory activities and suggest specific interactions between the inhibitor and the enzyme. nih.gov

Similarly, molecular docking simulations have been performed to understand the binding of thioguanine analogues to the DENV-2 NS2B/NS3 protease, a key enzyme in the dengue virus life cycle. plos.org These simulations identified key interacting residues and provided insights into the binding stability, with calculated free energies of binding. plos.org

Computational analyses have also been crucial in understanding the binding of damaged nucleobases, such as 8-oxo-guanine (a related compound), to DNA repair enzymes like formamidopyrimidine-DNA glycosylase (Fpg). nih.gov These simulations have helped to elucidate the structural basis for the high selectivity of these enzymes and have explored different binding conformations (syn vs. anti) of the damaged base in the active site. nih.gov

Cell-Based Assays for Proliferation, Cytotoxicity, and Apoptosis Induction

Cell-based assays are fundamental for evaluating the biological activity of 8-thioguanosine and its analogs. These assays provide crucial information on how these compounds affect cellular processes such as proliferation, viability (cytotoxicity), and programmed cell death (apoptosis).

Studies have shown that 8-thioguanosine and related purine (B94841) analogs are potent inhibitors of cell growth. aacrjournals.org For example, 6-thioguanine, a closely related compound, has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells. frontiersin.org Cell viability assays, such as the MTT or MTS assay, are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The IC50 values for 6-thioguanine in MDA-MB-231 and HCC1937 TNBC cell lines were found to be 2.489 µM and 6.3 µM, respectively, after 48 hours of treatment. frontiersin.org

Colony formation assays are another method to assess the long-term effect of a compound on cell proliferation and survival. Treatment with 6-thioguanine at its IC20 and IC50 concentrations led to a significant inhibition of colony formation in TNBC cells. frontiersin.org

The ability of these compounds to induce apoptosis is a key indicator of their potential as anticancer agents. It has been demonstrated that 6-thioguanine induces apoptosis in TNBC cells by regulating the PI3K-AKT pathway. frontiersin.org The toxicity of 6-thioguanine has also been observed in non-dividing liver cells, suggesting mechanisms of action that are independent of DNA synthesis. nih.gov Furthermore, the deoxy-6-thioguanosine phosphate, a metabolite, can be incorporated into DNA, leading to the induction of apoptosis. nih.gov

Future Directions in 8 Thioguanosine Research

Design and Synthesis of Next-Generation 8-Thioguanosine Analogues for Specific Research Questions

The synthesis of novel 8-thioguanosine derivatives is a cornerstone of future research, enabling scientists to ask highly specific biological questions. By modifying the core structure, researchers can fine-tune properties to create compounds for specific applications, from probing biological pathways to developing materials with unique characteristics.

One major area of focus is the creation of analogues designed to interact with specific biomolecules. For instance, researchers have developed 1,3-diazaphenoxazine derivatives, termed "thioG-grasp," which are designed to covalently capture 8-thioguanosine. nih.govresearchgate.net These molecules feature a linker with a reactive group, such as a chlorine atom, that is displaced by the sulfur atom of 8-thioguanosine, facilitated by the formation of multiple hydrogen bonds. nih.govmdpi.com This approach allows for the specific detection and isolation of 8-thioguanosine and its metabolites from complex biological mixtures.

Another innovative strategy involves the synthesis of 8-thioguanosine disulfide. osti.gov This compound is a "supergelator" that forms redox-responsive hydrogels at low concentrations. osti.govcolab.ws The design leverages the large substituent at the C8 position, which forces the molecule into a syn conformation, promoting the assembly of G-quartet structures that form the hydrogel network. osti.gov These materials have potential applications in biomedicine and materials science. osti.gov

Furthermore, hybrid molecules are being created to impart new biological activities. Novel pleuromutilin (B8085454) derivatives have been synthesized by introducing thioguanine units to the antibiotic pleuromutilin. nih.gov This work aims to develop new antibacterial agents that are effective against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

8-Thioguanosine Analogue Design Feature Specific Research Purpose Reference(s)
ThioG-Grasp1,3-diazaphenoxazine skeleton with a chloroalkyl urea (B33335) linker.To covalently capture and detect 8-thioguanosine for studying its role in signal transduction. nih.govresearchgate.netmdpi.com
8-Thioguanosine DisulfideDimer of 8-thioguanosine linked by a disulfide bond.To create redox-responsive hydrogels for applications in soft materials and biomedicine. osti.govcolab.ws
Thioguanine-Modified PleuromutilinThioguanine unit attached to the C-22 position of the pleuromutilin core.To develop novel antibiotics with activity against drug-resistant bacteria. nih.gov
6-Thioguanosine (B559654) Cap Analogs6-Thioguanosine incorporated into an anti-reverse cap analog structure.To synthesize photo-crosslinkable mRNAs for studying RNA-protein interactions. rsc.org

Exploration of Novel Molecular Targets and Signaling Pathways

A key direction for future research is the identification of new molecular targets and signaling pathways modulated by 8-thioguanosine and its derivatives. This exploration is crucial for understanding its biological functions and identifying new therapeutic opportunities.

Derivatives of 8-thioguanosine are believed to be involved in the signal transduction system related to 8-nitroguanosine. nih.govresearchgate.net Recent studies have focused on the biological roles of 8-nitroguanosine-3′,5′-cyclic monophosphate (8-nitro-cGMP) as a signaling molecule. researchgate.netresearchgate.net The metabolic pathways connecting 8-nitro-cGMP and 8-thio-cGMP suggest a novel signaling cascade that is an active area of investigation. nih.gov

Beyond its role in signaling, 8-thioguanine derivatives have been identified as inhibitors of specific enzymes. A screen for inhibitors of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), an essential enzyme in the microbial folate biosynthesis pathway, identified several compounds with an aryl-substituted 8-thioguanine scaffold. nih.gov This finding opens up possibilities for developing novel antimicrobial agents that target HPPK. nih.gov

In the context of cancer biology, thioguanine has been shown to induce apoptosis in triple-negative breast cancer cells by regulating the PI3K-AKT pathway. frontiersin.org Additionally, the NUDIX hydrolase NUDT15 has been identified as a key enzyme that hydrolyzes active thiopurine metabolites, such as 6-thio-dGTP, thereby limiting their efficacy. nih.gov The development of small-molecule inhibitors for NUDT15 is a promising strategy to enhance the therapeutic effects of thiopurines. nih.gov

Molecular Target / Pathway Context Research Goal Reference(s)
8-Nitroguanosine Signaling PathwaySignal TransductionTo understand the role of 8-thioguanosine derivatives as signaling messengers. nih.govresearchgate.netresearchgate.net
6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)Antimicrobial Drug DevelopmentTo develop novel antibiotics by inhibiting a key enzyme in folate biosynthesis. nih.gov
PI3K-AKT PathwayCancer BiologyTo explore the mechanism of thioguanine-induced apoptosis in cancer cells. frontiersin.org
NUDIX Hydrolase 15 (NUDT15)Thiopurine MetabolismTo develop inhibitors that prevent the breakdown of active thiopurine metabolites, thereby improving chemotherapeutic efficacy. nih.gov

Advanced Preclinical Investigations in Diverse Cellular and Animal Models for Mechanistic Insights

To translate fundamental discoveries into potential therapeutic applications, advanced preclinical investigations using a variety of cellular and animal models are essential. These models are critical for gaining mechanistic insights into the action of 8-thioguanosine derivatives.

In vitro studies utilize a range of cell lines to probe the effects of these compounds. For example, the antiproliferative potential of 6-thioguanosine monophosphate (6sGMP) prodrugs has been tested in various leukemia and breast cancer cell lines, including those resistant to standard thiopurine treatment. acs.orgnih.gov Such studies have helped establish that resistance can be related to the expression level of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

Animal models are indispensable for studying pharmacokinetics, efficacy, and biological responses in a whole-organism context. diva-portal.org The 4T1 cell line, which is resistant to thioguanine, has been widely used in mouse models to study tumor metastasis and the role of myeloid-derived suppressor cells (MDSC). nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, have also been employed. researchgate.net For instance, the combination of methylthioadenosine (MTA) and 6-thioguanine (B1684491) has been shown to slow the growth of human lymphoblastic leukemia xenografts. researchgate.net However, researchers acknowledge the limitations of current animal models, such as differences in drug sensitivity between species, and the need to develop more predictive systems. diva-portal.orggoogle.com Transgenic animal models, such as mice humanized for specific drug-metabolizing enzymes, offer a path toward more accurate preclinical evaluation. oup.com

Preclinical Model Model Type Research Application Key Findings / Purpose Reference(s)
Leukemia and Breast Cancer Cell LinesIn Vitro (Cell Culture)Testing efficacy of 6sGMP prodrugs.Prodrugs can overcome resistance related to HGPRT expression. acs.orgnih.gov
4T1 Thioguanine-Resistant Cell LineIn Vivo (Mouse Syngeneic Model)Studying cancer metastasis and immune suppression.Elucidating the role of myeloid-derived suppressor cells (MDSC). nih.gov
Human Tumor XenograftsIn Vivo (Mouse Model)Evaluating anti-cancer efficacy of drug combinations.MTA/6-TG combination showed efficacy in leukemia and prostate cancer models. researchgate.net
Transgenic MiceIn Vivo (Genetically Engineered Model)Investigating drug metabolism and toxicity.Creating models that more closely mimic human physiology for better prediction of clinical outcomes. oup.com

Applications of 8-Thioguanosine Derivatives in Chemical Biology Tools Development

The unique properties of 8-thioguanosine make it a valuable building block for the development of chemical biology tools, which are designed to probe and manipulate biological systems. These tools are instrumental in discovering new biological functions and mechanisms.

A prominent example is the creation of molecular probes for detecting and studying the compound's own metabolites. As mentioned, "thioG-grasp" molecules are designed to covalently capture 8-thioguanosine, enabling its identification and quantification in biological samples to elucidate its role in signaling pathways. nih.govmdpi.com

The ability of 8-thioguanosine derivatives to self-assemble into higher-order structures is also being harnessed. The oxidation of 8-thioguanosine yields a disulfide that forms redox-responsive hydrogels. osti.govcolab.ws These "smart" materials can change their properties in response to the redox environment, making them useful tools for studying cellular processes involving oxidative stress or for controlled release applications. osti.gov

Furthermore, 8-thioguanosine is being incorporated into nucleic acids to create photo-activatable probes. Researchers have synthesized anti-reverse cap analogs containing 6-thioguanosine (a positional isomer of 8-thioguanosine) to produce mRNAs that can be selectively cross-linked to cap-binding proteins upon exposure to light. rsc.org This technique allows for the precise mapping of RNA-protein interaction sites, which is crucial for understanding processes like translation initiation. rsc.org The development of such tools, which rely on the specific chemical reactivity and properties of thioguanosines, represents a significant future direction for the field. frontiersin.org

Chemical Biology Tool Derivative Used Principle of Action Application Reference(s)
Covalent Capture Probe ("thioG-grasp")8-ThioguanosineSpecific covalent bond formation between the probe and 8-thioguanosine.Selective detection and pull-down of 8-thioguanosine to study its biological interactions. nih.govmdpi.com
Redox-Responsive Hydrogel8-Thioguanosine DisulfideSelf-assembly into G-quartet nanofibers that form a gel; the disulfide bond is redox-sensitive.A "smart" biomaterial for studying redox biology or for drug delivery systems. osti.govcolab.ws
Photo-Crosslinkable mRNA6-ThioguanosineIncorporation into an mRNA cap analog allows for UV-induced cross-linking to interacting proteins.Mapping the binding sites of cap-binding proteins like eIF4E to understand mRNA translation. rsc.org

Q & A

Basic: What are the key chemical properties of 8-thioguanosine (8-TG) that influence its reactivity in biological systems?

8-TG exhibits unique redox behavior due to its sulfur substitution at the 8-position of guanosine. Its tautomeric equilibrium (thione-thiol forms) enables participation in hydrogen bonding and redox reactions, similar to thioureas . This reactivity is critical in oxidative environments, where 8-TG forms disulfide bonds (e.g., hydrogels) or undergoes desulfurization to guanosine . Methodologically, laser flash photolysis and γ-radiolysis in aqueous solutions under varied pH and oxidative/reductive conditions are used to probe these pathways .

Advanced: How can researchers reconcile contradictory data on the redox products of 8-TG under varying oxidative conditions?

Discrepancies arise from divergent reaction pathways (e.g., supergelator disulfide formation vs. intermediates like 8-thio-cGMP). To resolve these:

  • Use controlled pulse radiolysis to isolate reactive oxygen species (ROS)-specific pathways .
  • Employ HPLC-MS/MS to characterize intermediates (e.g., 8-nitro-cGMP, S-guanylated adducts) and confirm their stability under biological conditions .
  • Compare results across experimental setups (e.g., steady-state photooxidation vs. γ-radiolysis) to identify condition-dependent product profiles .

Basic: What experimental strategies are recommended for synthesizing and characterizing 8-TG derivatives?

  • Synthesis : Incorporate 1,3-diazaphenoxazine scaffolds (ThioG-Grasp derivatives) to enable covalent capture of 8-TG via hydrogen bonding and Michael addition .
  • Characterization :
    • Use NMR (¹H/¹³C) to confirm tautomerism and sulfur substitution.
    • Validate purity via HPLC with UV-Vis detection (λ = 260–280 nm) .
    • For novel derivatives, provide HRMS and X-ray crystallography data to establish structural identity .

Advanced: How can researchers address challenges in detecting 8-TG adducts in complex biological matrices?

  • Covalent Capture Probes : Deploy ThioG-Grasp derivatives to selectively trap 8-TG adducts, followed by LC-MS/MS quantification .
  • Redox-Responsive Hydrogels : Exploit 8-TG’s disulfide-based hydrogel formation to isolate adducts via redox-triggered disassembly .
  • Interference Mitigation : Pre-treat samples with antioxidants (e.g., catalase) to minimize artifactual oxidation during extraction .

Basic: What are the implications of 8-TG’s tautomeric equilibrium for its biological signaling roles?

The thione-thiol equilibrium allows 8-TG to act as a dynamic sensor of cellular redox states. For example:

  • Under oxidative stress, 8-TG forms disulfide-linked hydrogels, which disassemble upon reduction, enabling controlled release of signaling molecules .
  • Methodologically, stopped-flow spectroscopy and pH-dependent UV-Vis titration can quantify tautomer ratios and their impact on reactivity .

Advanced: How can conflicting hypotheses about 8-TG’s role in ROS scavenging be tested experimentally?

  • Competitive Assays : Compare 8-TG’s ROS scavenging efficiency with known thiourea-based scavengers using EPR spin trapping for radical detection .
  • In Situ Imaging : Apply fluorescent probes (e.g., H2DCFDA) in cell cultures to monitor ROS levels post-8-TG treatment, correlating with adduct formation via immunoblotting .
  • Kinetic Modeling : Use global kinetic analysis of γ-radiolysis data to distinguish between direct scavenging and secondary oxidation pathways .

Basic: What analytical techniques are critical for validating 8-TG’s stability in aqueous solutions?

  • Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (e.g., high pH, H2O2 exposure) .
  • Mass Spectrometry : Identify desulfurization products (e.g., guanosine) and confirm via isotopic labeling .
  • Circular Dichroism : Assess conformational changes impacting reactivity in buffered solutions .

Advanced: What methodological gaps exist in current studies of 8-TG’s metabolic cycling, and how can they be addressed?

  • Gap 1 : Limited in vivo data on 8-TG’s reversibility (e.g., reduction of disulfides to thiols).
    • Solution : Develop isotope-tracing (³⁵S-labeled 8-TG) in animal models to track metabolic fate .
  • Gap 2 : Poor understanding of 8-TG-protein interactions.
    • Solution : Use click chemistry to attach affinity tags (e.g., biotin) to 8-TG adducts for pull-down assays .

Basic: How should researchers design experiments to differentiate 8-TG’s direct vs. indirect antioxidant effects?

  • Control Groups : Include ROS-generating systems (e.g., xanthine/xanthine oxidase) with and without 8-TG.
  • Endpoint Assays : Measure lipid peroxidation (TBARS assay) and glutathione levels to distinguish direct scavenging from cellular antioxidant upregulation .
  • Inhibitor Studies : Use catalase/SOD inhibitors to isolate 8-TG-specific effects .

Advanced: What strategies can resolve contradictions in 8-TG’s reported redox potentials across studies?

  • Standardized Conditions : Report redox potentials with reference electrodes (e.g., Ag/AgCl) and buffer ionic strengths .
  • Computational Modeling : Apply DFT calculations to predict redox potentials and compare with experimental cyclic voltammetry data .
  • Inter-Lab Validation : Share protocols via platforms like Protocols.io to harmonize methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.